![molecular formula C6H4BrN3 B062217 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 192642-77-6](/img/structure/B62217.png)
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine
Overview
Description
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 192642-77-6. It has a molecular weight of 198.02 and its linear formula is C6H4BrN3 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is represented by the linear formula C6H4BrN3 .Physical And Chemical Properties Analysis
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a solid compound. It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Synthesis of Bipyridines
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine: serves as a precursor in the synthesis of bipyridines, which are crucial in the development of coordination compounds used in catalysis and materials science . The bromine atom on the triazolopyridine allows for further functionalization, leading to diverse bipyridine structures.
Pharmacological Research
This compound has been studied for its potential pharmacological applications. It’s a part of the triazolopyridine family, which includes molecules like trazodone, known for their antidepressant properties . Research into derivatives of 5-Bromo-triazolopyridine could lead to new therapeutic agents.
Leishmanicidal Activity
Derivatives of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine have been synthesized and tested for their leishmanicidal activity against various Leishmania species. This research is significant for developing new treatments for leishmaniasis, a disease caused by parasitic protozoans .
Molecular Chemosensors
The compound has been utilized in the creation of molecular chemosensors. These sensors can detect zinc (II) ions, nitrite, and cyanide anions, which are important for environmental monitoring and industrial processes .
Antimicrobial Agents
Research has indicated that triazolopyridine derivatives exhibit antimicrobial properties. The presence of the bromine atom could enhance these properties, making 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine a valuable scaffold for developing new antibacterial and antifungal agents .
Material Science
The reactivity of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine with electrophiles and nucleophiles makes it a versatile compound for material science applications. It can be used to create novel polymers and materials with specific electronic and photonic properties .
Safety and Hazards
Mechanism of Action
Target of Action
Triazolopyridines, a class of compounds to which 5-bromo-[1,2,3]triazolo[1,5-a]pyridine belongs, have been studied for their potential as precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are known to interact with various types of nitrogen-containing heterocycles .
Mode of Action
The mode of action of 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine involves its use as a precursor of diazo compounds and corresponding metal carbenoids . Some 1,2,3-triazoles, including triazolopyridines, can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows these compounds to act as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
The transformation of triazolopyridines into diazo compounds and metal carbenes suggests that they may influence various types of nitrogen-containing heterocycles .
Result of Action
The transformation of triazolopyridines into diazo compounds and metal carbenoids suggests that they may have significant effects on various types of nitrogen-containing heterocycles .
Action Environment
It is known that the compound is stable under normal conditions , suggesting that it may be relatively resistant to environmental influences.
properties
IUPAC Name |
5-bromotriazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGJTYTDCITGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579939 | |
Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-[1,2,3]triazolo[1,5-a]pyridine | |
CAS RN |
192642-77-6 | |
Record name | 5-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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